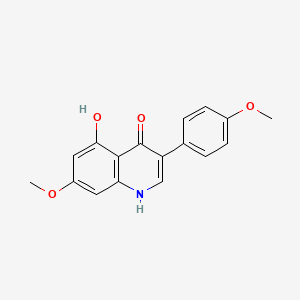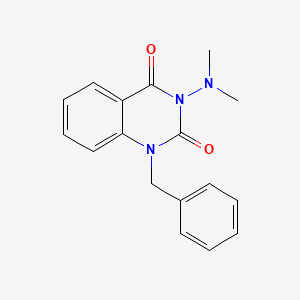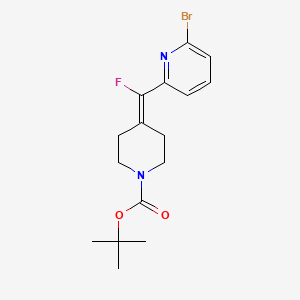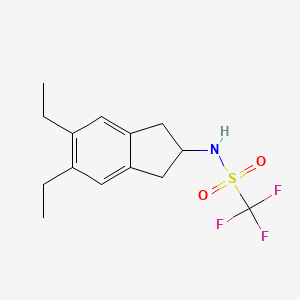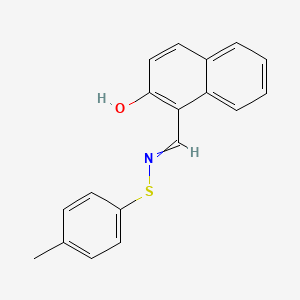
(E)-1-(((p-Tolylthio)imino)methyl)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(((p-Tolylthio)imino)methyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthols. This compound features a naphthalene ring system substituted with a hydroxyl group and a (p-tolylthio)imino group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(((p-Tolylthio)imino)methyl)naphthalen-2-ol typically involves the following steps:
Formation of the (p-Tolylthio)imino Group: This can be achieved by reacting p-tolylthiol with an appropriate imine precursor under controlled conditions.
Attachment to the Naphthalene Ring: The (p-Tolylthio)imino group is then introduced to the naphthalene ring through a condensation reaction with 2-hydroxy-1-naphthaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(((p-Tolylthio)imino)methyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The imino group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of (E)-1-(((p-Tolylthio)amino)methyl)naphthalen-2-ol.
Substitution: Various substituted naphthalenes depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of dyes, pigments, or other materials.
Mécanisme D'action
The mechanism of action of (E)-1-(((p-Tolylthio)imino)methyl)naphthalen-2-ol would depend on its specific application. For example, if used as a fluorescent probe, it may interact with specific biomolecules, altering its fluorescence properties. In pharmacological studies, it may interact with specific receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((p-Tolylthio)methyl)naphthalen-2-ol: Lacks the imino group, which may affect its reactivity and applications.
2-Hydroxy-1-naphthaldehyde: Lacks the (p-Tolylthio)imino group, making it less complex.
Naphthalene-2-ol: A simpler structure without additional functional groups.
Propriétés
Formule moléculaire |
C18H15NOS |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
1-[(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H15NOS/c1-13-6-9-15(10-7-13)21-19-12-17-16-5-3-2-4-14(16)8-11-18(17)20/h2-12,20H,1H3 |
Clé InChI |
SFUAIBHPGDRCFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SN=CC2=C(C=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062493.png)
![4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15062494.png)
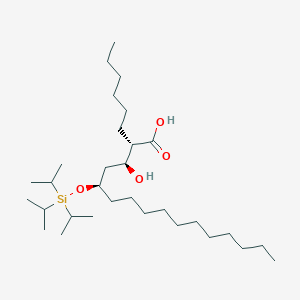
![3-([1,1'-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride](/img/structure/B15062503.png)
![tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B15062509.png)
![{[4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2h)-yl]methylidene}propanedinitrile](/img/structure/B15062519.png)
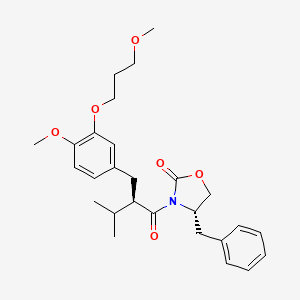
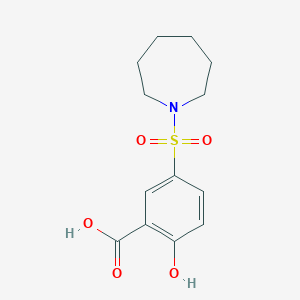
![tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate](/img/structure/B15062525.png)
